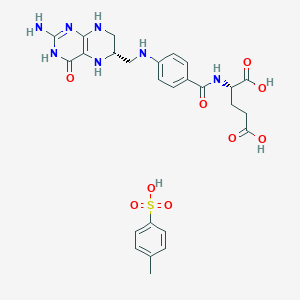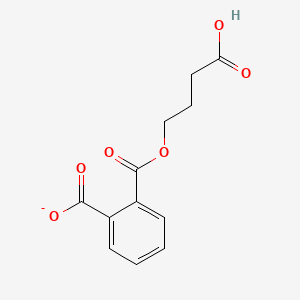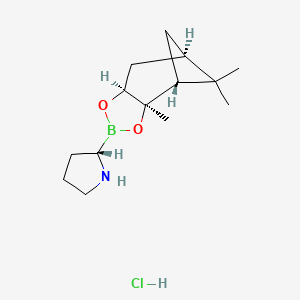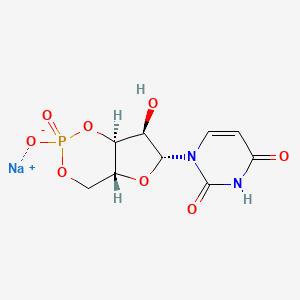
D-Galacturonic Acid Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of D-Galacturonic acid derivatives has been explored in various studies. For instance, a concise synthesis approach was described for a differentially protected D-Galacturonic acid thioglycoside, highlighting key steps such as an Evans aldol reaction and a tandem-PMB-deprotection/cyclization to thioglycosides. This method was integral to constructing potent immunomodulating glycosphingolipids (Stallforth, Adibekian, & Seeberger, 2008).
Molecular Structure Analysis
The molecular structure of D-Galacturonic acid monohydrate has been elucidated through techniques such as solid-state NMR and X-ray diffraction. These studies reveal the chair-shaped, pyranose ring conformation of the acid, and the extensive hydrogen-bonded lattice linking the acid and water molecules, providing insights into its structural dynamics (Tang, Belton, Davies, & Hughes, 2001).
Chemical Reactions and Properties
D-Galacturonic acid's reactivity has been a subject of study, particularly in nonenzymatic browning reactions, where it demonstrates rapid and intensive reactions compared to other uronic acids. The formation of specific degradation products like reductic acid and furan-2-carboxaldehyde indicates its high reactivity and the impact of its hemiacetal ring structures on browning behavior and reaction pathways (Wegener, Bornik, & Kroh, 2015).
Physical Properties Analysis
Studies on the physical properties of D-Galacturonic acid monohydrate, such as molecular motions, have been conducted using 1H NMR. These investigations into spin-lattice relaxation times and second moments over a range of temperatures have provided a deeper understanding of its behavior in the solid state (Tang & Belton, 1998).
Scientific Research Applications
Food Science and Technology
D-Galacturonic acid (GalA) is an oxidized form of the monosaccharide D-galactose . It is the primary building block and structure-giving element of pectin , a biopolymer found throughout the plant kingdom. Pectin is used as a gelling or filling agent in foods such as jellies, jams, desserts, candies, and as a stabilizer in juices and milk-based drinks .
Analytical Chemistry
D-Galacturonic acid monohydrate is used as a standard reference material for the quantification of certain analytes . For example, it’s used in the quantification of Bamboo shoot (Chimonobambusa quadrangularis) residue (BSR)-derived polysaccharides using high-performance liquid chromatography (HPLC) .
Biochemistry
D-Galacturonic acid is a key component of pectin, a type of polysaccharide that is abundant in the cell walls of all plant tissues . It functions as an intercellular connecting material . It is especially abundant in citrus rinds but is also commercially sourced from apples, spinach, sugarbeets, and other fruits and vegetables .
Agriculture
D-Galacturonic acid is a key component of pectin, which is used in agriculture as a soil conditioner and fertilizer . It helps improve the structure of the soil and increase its ability to retain water and nutrients .
Cosmetics
D-Galacturonic acid monohydrate can be used in the cosmetics industry. It’s a potential ingredient in skincare products due to its moisturizing properties .
Environmental Science
D-Galacturonic acid monohydrate can be used in environmental science for the bioremediation of certain types of pollution . It can serve as a carbon source for certain types of microorganisms that can break down pollutants .
Safety And Hazards
D-Galacturonic Acid Monohydrate is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical-resistant rubber gloves and chemical safety goggles, is advised .
Relevant Papers Several papers have been identified that provide further information on D-Galacturonic Acid Monohydrate . These papers cover topics such as its synthesis, chemical reactions, and applications in biochemical research and pharmaceuticals.
properties
CAS RN |
91510-62-2 |
|---|---|
Product Name |
D-Galacturonic Acid Monohydrate |
Molecular Formula |
C₆H₁₂O₈ |
Molecular Weight |
212.15 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



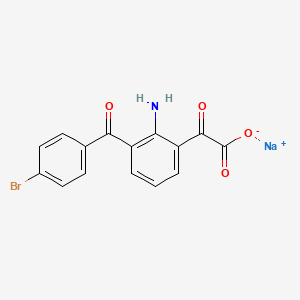
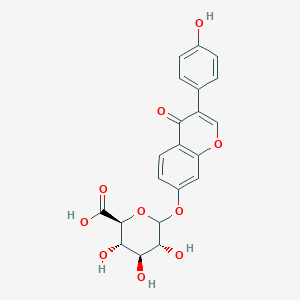
![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)
![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)
